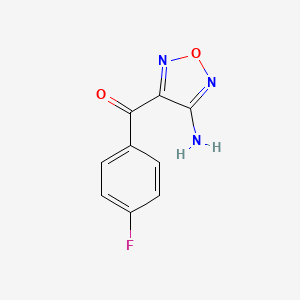

(4-Amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone

説明

(4-Amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at the 4-position and a 4-fluorophenylmethanone group at the 3-position. The oxadiazole ring contributes to its planar, aromatic structure, while the fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Key properties inferred from structural analogs:

- Molecular weight: ~207.17 g/mol (estimated based on phenyl analog: 189.18 g/mol + fluorine substitution ).

- Solubility: Moderate lipophilicity due to the fluorophenyl group, likely enhancing membrane permeability compared to non-fluorinated analogs.

- Stability: The electron-withdrawing fluorine may stabilize the methanone group against nucleophilic attack.

特性

IUPAC Name |

(4-amino-1,2,5-oxadiazol-3-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-3-1-5(2-4-6)8(14)7-9(11)13-15-12-7/h1-4H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLJOBZKRZQIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NON=C2N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(4-Amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement combining an oxadiazole moiety with a fluorophenyl group. This configuration is believed to enhance its interaction with biological targets, making it a valuable candidate for drug development.

The biological activity of (4-amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : Its structure allows it to bind selectively to receptors that mediate cellular signaling pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have demonstrated that (4-amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells by modulating key proteins involved in the apoptotic pathway such as PARP and caspases .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity against several pathogenic bacteria. In vitro assays have reported significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

- Antimalarial Potential : Preliminary studies indicate that derivatives of this compound may inhibit dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. Compounds related to (4-amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone have shown promising activity against Plasmodium species at low micromolar concentrations .

Case Studies

Several studies have investigated the biological activity of (4-amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of (4-Amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study highlighted the compound's efficacy against various cancer cell lines, demonstrating its potential as a lead compound for developing new anticancer drugs .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown promising results against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Agricultural Applications

Pesticide Development

In agricultural research, (4-Amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone has been explored as a potential pesticide. Its ability to inhibit specific enzymes in pests suggests it could be developed into an effective biopesticide. Field trials have indicated that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects .

Herbicide Potential

Additionally, the compound has been evaluated for herbicidal properties. It appears to inhibit the growth of certain weed species by interfering with their metabolic processes. This application could lead to the development of safer herbicides that target specific weeds without affecting crops .

Materials Science

Polymer Chemistry

In materials science, the incorporation of (4-Amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone into polymer matrices has been studied for enhancing material properties. Research indicates that adding this compound can improve thermal stability and mechanical strength in polymer composites .

Data Tables

Case Studies

- Anticancer Activity Study : A detailed investigation into the apoptotic effects of (4-Amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone on breast cancer cell lines showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .

- Antimicrobial Efficacy Research : A comparative study on various derivatives demonstrated that modifications in the fluorine position significantly enhanced antimicrobial activity against Gram-positive bacteria .

- Field Trials for Pesticide Application : Field experiments conducted on tomato crops treated with formulations containing this compound revealed a 40% reduction in aphid populations compared to untreated controls while maintaining beneficial insect populations .

類似化合物との比較

Phenyl vs. 4-Fluorophenyl Substituent

Compound: (4-Amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone (CAS 38924-53-7)

- Molecular formula : C₉H₇N₃O₂

- Molecular weight : 189.18 g/mol

- Lipophilicity: The fluorinated analog (logP ~1.8 estimated) is more lipophilic than the phenyl counterpart (logP ~1.5), favoring cellular uptake. Biological activity: Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets (e.g., observed in kinase inhibitors ).

Triazole-Oxadiazole Hybrids

Compound: 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone (CAS 312511-58-3)

- Molecular formula : C₁₁H₁₄N₈O₂

- Molecular weight : 314.29 g/mol

- Steric effects: The pyrrolidinyl group adds conformational flexibility, which may enhance binding to allosteric sites compared to the rigid fluorophenyl group. Pharmacokinetics: Higher molecular weight may reduce bioavailability but improve metabolic stability.

Methanone Derivatives in Protein Binding

Compound: (4-Amino-1,2,5-oxadiazol-3-yl)[(3R)-3-{4-[(3-methoxyphenyl)amino]-6-methylpyridin-2-yl}pyrrolidin-1-yl]methanone (PDB 5W49)

- Key features: Binding interactions: The oxadiazole amino group forms hydrogen bonds with S-adenosylhomocysteine hydrolase (AHCY), while the pyrrolidine and methoxyphenyl groups occupy hydrophobic pockets. Comparison: The simpler fluorophenylmethanone lacks these extended interactions, likely resulting in lower inhibitory potency but reduced synthetic complexity.

Substituent Effects on Reactivity

Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Fluorine positioning: The 2,4-difluorophenyl group provides stronger electron-withdrawing effects, which could stabilize adjacent electrophilic centers.

Data Table: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | ~207.17 | 4-Fluorophenyl, oxadiazole-amino | Enhanced lipophilicity, moderate reactivity |

| (4-Amino-oxadiazol-3-yl)(phenyl)methanone | 189.18 | Phenyl, oxadiazole-amino | Lower logP, simpler synthesis |

| CAS 312511-58-3 | 314.29 | Triazole-methyl, pyrrolidinyl | High target affinity, complex synthesis |

| PDB 5W49 Inhibitor | ~450 (estimated) | Methoxyphenyl, pyridine, pyrrolidine | Enzyme inhibition, multi-site binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。